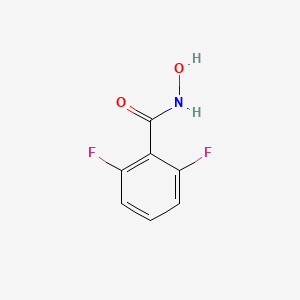

2,6-二氟-N-羟基苯甲酰胺

描述

2,6-difluoro-N-hydroxybenzamide is a fluorinated N-hydroxybenzamide. It has a molecular weight of 173.12 g/mol .

Synthesis Analysis

The compound can be synthesized from 2,6-difluorobenzhydroxamic acid . The synthesis involves several steps, including reactions with potassium hydroxide, potassium carbonate, sodium hexamethyldisilazane, and ethyl acetate .Molecular Structure Analysis

The molecular formula of 2,6-difluoro-N-hydroxybenzamide is C7H5F2NO2 . The compound has a non-planar conformation, with a dihedral angle of -27° between the carboxamide and the aromatic ring .Chemical Reactions Analysis

The compound has been found to interact with the protein hPPARγ . The interaction is mainly through the hydrophobic force .Physical and Chemical Properties Analysis

The compound is odorless white or slightly pink crystals . It has a density of 1.4±0.1 g/cm3, a boiling point of 301.2±52.0 °C at 760 mmHg, and a melting point of 175-178° C .科学研究应用

合成与生产

- 合成工艺:与2,6-二氟-N-羟基苯甲酰胺密切相关的化合物2,6-二氟苯甲酰胺已通过2,6-二氯苯甲腈经氟化和过氧化氢水解合成。该合成工艺具有产率高、质量好、环境污染小的特点(李秀莲,2009)。

- 绿色制备技术:已开发出在高温液态水中进行非催化水解的方法来生产2,6-二氟苯甲酰胺,证明了绿色制备方法的可行性(任浩铭,2011)。

生物技术应用

- 农药生产中的生物催化:已证明使用表达特定腈水合酶的重组大肠杆菌可以有效生产2,6-二氟苯甲酰胺,突出了其在农药工业中的重要性(杨正飞等,2018)。

- 化学选择性生物催化水解:红球菌CGMCC3090静止细胞用于腈的高产和化学选择性生物催化水解,以生产2,6-二氟苯甲酰胺,该工艺因其高产率、特异性、低成本和环境友好性而优于化学合成技术(唐瑞等,2017)。

分子生物学和药物研究

- FtsZ变构抑制:2,6-二氟苯甲酰胺基序在FtsZ变构抑制中起着重要作用,影响抗金黄色葡萄球菌的活性。分子对接研究强调了变构口袋中疏水相互作用和氢键的重要性(Thibaut Barbier等,2023)。

作用机制

Target of Action

The primary target of 2,6-difluoro-N-hydroxybenzamide is the protein FtsZ . FtsZ is a key player in the bacterial cell division process . It is ubiquitously expressed and has homology to eukaryotic β-tubulin .

Mode of Action

2,6-difluoro-N-hydroxybenzamide interacts with FtsZ through allosteric inhibition . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring of the compound and several key residues of the allosteric pocket . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .

Biochemical Pathways

The biochemical pathways affected by 2,6-difluoro-N-hydroxybenzamide are primarily related to bacterial cell division. By inhibiting FtsZ, the compound interferes with the bacterial cell division cycle . This leads to cell filamentation and lysis .

Result of Action

The result of the action of 2,6-difluoro-N-hydroxybenzamide is the inhibition of bacterial cell division, leading to cell filamentation and lysis . This makes the compound a potential antibacterial agent, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus .

安全和危害

生化分析

Biochemical Properties

2,6-Difluoro-N-hydroxybenzamide has been found to interact with the protein FtsZ, which plays a crucial role in bacterial cell division . The compound forms strong hydrophobic interactions with several key residues of the allosteric pocket of FtsZ .

Cellular Effects

The effects of 2,6-Difluoro-N-hydroxybenzamide on cells are largely due to its interactions with FtsZ. By binding to this protein, the compound can potentially influence cell division processes .

Molecular Mechanism

The molecular mechanism of 2,6-Difluoro-N-hydroxybenzamide involves its binding to FtsZ. The compound’s non-planar conformation allows it to form strong hydrophobic interactions with key residues of FtsZ’s allosteric pocket . This binding can influence the activity of FtsZ, potentially affecting bacterial cell division .

属性

IUPAC Name |

2,6-difluoro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWZJXDUFYFNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

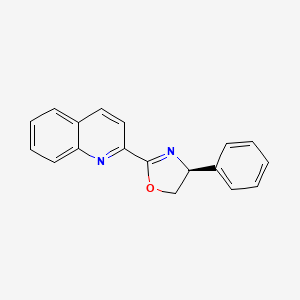

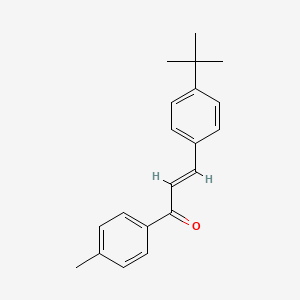

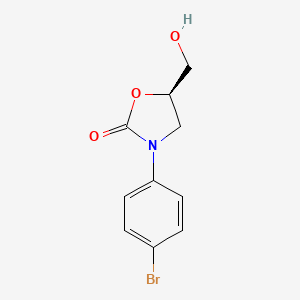

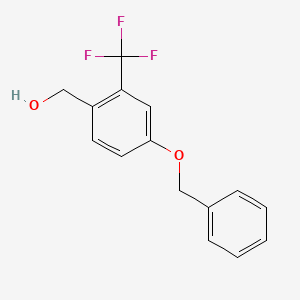

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093960.png)

![2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3093963.png)

![N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093969.png)

![N-(3-chloro-2-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B3093975.png)

![tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B3094014.png)